molecular formula C24H18FNO5 B2861440 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide CAS No. 883953-29-5

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide

Cat. No. B2861440
M. Wt: 419.408
InChI Key: MZFSIRVKZMXJHD-UHFFFAOYSA-N
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Description

The compound “N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide” is a complex organic molecule. It contains a benzamide group, a chromenone group, and a dimethoxyphenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Chromenones are a type of organic compound with a fused ring structure containing an oxygen atom. The dimethoxyphenyl group consists of a benzene ring with two methoxy (OCH3) groups attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromenone ring system, a benzamide group, and a dimethoxyphenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Assessment of Cellular Proliferation

A study evaluated a cellular proliferative marker, closely related to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide, for its safety and potential in imaging tumor proliferation by PET in patients with malignant neoplasms. The study found significant correlations between tumor uptake of the marker and Ki-67, indicating its promise for evaluating the proliferative status of solid tumors. The relatively small absorbed doses to normal organs allow for safe administration, suggesting its utility in clinical trials (Dehdashti et al., 2013).

Molecular Characterization and Biological Activity

Another research aimed to characterize and investigate a molecule similar to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide as a novel selective COX-2 inhibitor. The study provided insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).

Development of Synthetic Routes

Research on developing a practical and scalable synthetic route to a novel If channel inhibitor highlighted the efficient synthesis of a compound closely related to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide. This work demonstrated an improved overall yield without the need for purification by column chromatography, indicating the feasibility for large-scale production (Yoshida et al., 2014).

Antitumor Activities

A study on 2-phenylbenzothiazoles, structurally similar to the compound , discovered potent and selective in vitro antitumor properties. This compound exhibited exquisitely potent antiproliferative activity against cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment (Mortimer et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful if inhaled, ingested, or if they come into contact with the skin .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, many compounds with similar structures have biological activity and could be studied as potential pharmaceuticals .

properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5/c1-29-19-12-9-15(13-20(19)30-2)21-22(27)17-5-3-4-6-18(17)31-24(21)26-23(28)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFSIRVKZMXJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-fluorobenzamide

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